Cas no 93204-36-5 ((R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate)

(R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate structure
93204-36-5 structure
Nome del prodotto:(R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate
Numero CAS:93204-36-5
MF:C12H15NO5
MW:253.251203775406
MDL:MFCD00799501
CID:801225
PubChem ID:24870853

(R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate Proprietà chimiche e fisiche

Nomi e identificatori

    • (R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate
    • (R)-methyl 2-(benzyloxycarbonylamino)-3-hydroxypropanoate
    • D-Serine,N-[(phenylmethoxy)carbonyl]-, methyl ester
    • methyl (2R)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoate
    • N-CARBOBENZYLOXY-D-SERINE METHYL ESTER
    • N-Z-D-serine methyl ester
    • Z-D-SERINE METHYL ESTER
    • Cbz-D-serine methyl ester
    • D-N-Cbz-serine methyl ester
    • N-CBZ-D-serine methyl ester
    • N-[(Phenylmethoxy)carbonyl]-D-serine methyl ester (ACI)
    • D
    • (R)-Methyl2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate
    • Methyl (R)-2-((benzyloxycarbonyl)amino)-3-hydroxypropanoate
    • MFCD00799501
    • (R)-methyl 2-(benzyloxycarbonylamino)-3-hydroxypropanate
    • Methyl ((benzyloxy)carbonyl)-D-serinate
    • DA-55404
    • N-Cbz-D-serineMethylEster
    • 93204-36-5
    • HY-W052310
    • SCHEMBL345229
    • methyl N-[(benzyloxy)carbonyl]-D-serinate
    • F20435
    • Q-101604
    • DTXSID80473793
    • METHYL (2R)-2-{[(BENZYLOXY)CARBONYL]AMINO}-3-HYDROXYPROPANOATE
    • AKOS016844204
    • N-(Benzyloxycarbonyl)-D-serine methyl ester
    • CS-0045089
    • CINAUOAOVQPWIB-SNVBAGLBSA-N
    • Z-D-Ser-OMe
    • AS-71189
    • EN300-7047544
    • MDL: MFCD00799501
    • Inchi: 1S/C12H15NO5/c1-17-11(15)10(7-14)13-12(16)18-8-9-5-3-2-4-6-9/h2-6,10,14H,7-8H2,1H3,(H,13,16)/t10-/m1/s1
    • Chiave InChI: CINAUOAOVQPWIB-SNVBAGLBSA-N
    • Sorrisi: C(C1C=CC=CC=1)OC(=O)N[C@H](CO)C(=O)OC

Proprietà calcolate

  • Massa esatta: 253.09500
  • Massa monoisotopica: 253.09502258g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 6
  • Conta atomi pesanti: 18
  • Conta legami ruotabili: 8
  • Complessità: 276
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 1
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Carica superficiale: 0
  • Conta Tautomer: 2
  • XLogP3: 0.7
  • Superficie polare topologica: 84.9Ų

Proprietà sperimentali

  • Colore/forma: Liquido dorato
  • Densità: 1.2499 (rough estimate)
  • Punto di fusione: 41-43 °C (lit.)
  • Punto di ebollizione: 170 °C/0.01 mmHg(lit.)
  • Punto di infiammabilità: Gradi Fahrenheit:235,4°F
    Gradi Celsius:113°C
  • Indice di rifrazione: 1.5200 (estimate)
  • PSA: 88.35000
  • LogP: 0.65110
  • Attività ottica: [α]25/D +15°, c = 1 in methanol

(R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate Informazioni sulla sicurezza

(R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate Dati doganali

  • CODICE SA:2924299090
  • Dati doganali:

    Codice doganale cinese:

    2924299090

    Panoramica:

    2924299090. Altre amidi cicliche(compresi i carbammati ciclici)(compresi i loro derivati e i loro sali). IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:30,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso, imballaggio

    Riassunto:

    2924299090. altre amidi cicliche (compresi i carbammati ciclici) e loro derivati; i loro sali. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:30,0%

(R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-UZ881-1g
(R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate
93204-36-5 98%
1g
55.0CNY 2021-07-15
eNovation Chemicals LLC
Y1046170-100g
(R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate
93204-36-5 98%
100g
$185 2024-06-07
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N33630-25g
N-Cbz-D-serine Methyl Ester
93204-36-5 98%
25g
¥344.0 2024-07-19
Apollo Scientific
OR961109-25g
N-Cbz-D-serine methyl ester
93204-36-5 98%
25g
£78.00 2025-02-22
Apollo Scientific
OR961109-100g
N-Cbz-D-serine methyl ester
93204-36-5 98%
100g
£160.00 2025-02-22
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N33630-5g
N-Cbz-D-serine Methyl Ester
93204-36-5 98%
5g
¥102.0 2024-07-19
TRC
M345685-50mg
(R)-Methyl 2-(((Benzyloxy)carbonyl)amino)-3-hydroxypropanoate
93204-36-5
50mg
$ 65.00 2022-06-03
TRC
M345685-100mg
(R)-Methyl 2-(((Benzyloxy)carbonyl)amino)-3-hydroxypropanoate
93204-36-5
100mg
$ 80.00 2022-06-03
Chemenu
CM194910-100g
(R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate
93204-36-5 95%
100g
$173 2024-07-19
Chemenu
CM194910-100g
(R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate
93204-36-5 95%
100g
$400 2021-06-09

(R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Acetyl chloride Solvents: Methanol
Riferimento
A practical route to regiospecifically substituted (R)- and (S)-oxazolylphenols
Scheurer, Andreas; Mosset, Paul; Bauer, Walter; Saalfrank, Rolf W., European Journal of Organic Chemistry, 2001, (16), 3067-3074

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Tetrahydrofuran ;  0.5 h, rt; rt → 0 °C
1.2 0 °C → rt; overnight, rt
Riferimento
Tetrahydroisoquinoline compound intermediate, its preparation method and application
, China, , ,

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Sodium bicarbonate Solvents: Tetrahydrofuran ,  Water
Riferimento
Preparation of fused tricyclic aminopyrimidines as CDK inhibitors for the treatment of abnormal cellular proliferation
, World Intellectual Property Organization, , ,

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Sodium bicarbonate Solvents: Tetrahydrofuran ,  Water
Riferimento
Stereoisomers of monatin, their use as sweeteners, and preparation of of them and their intermediates
, Japan, , ,

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Thionyl chloride Solvents: Methanol ;  30 - 45 min, 10 - 15 °C; 15 °C → 30 °C; 10 - 12 h, 25 - 30 °C
Riferimento
Process for the preparation of lacosamide using a new intermediate
, India, , ,

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ;  rt
Riferimento
Preparation of nucleic acid binders having a hydroxyamine motif as protein synthesis inhibitors
, World Intellectual Property Organization, , ,

Metodo di produzione 7

Condizioni di reazione
1.1 Catalysts: Tris(pentafluorophenyl)borane Solvents: Methanol ;  100 h, 36 °C
Riferimento
Chemo- and Site-Selective Fischer Esterification Catalyzed by B(C6F5)3
Li, Ya-Lan; Pang, Jin-Yu; Lou, Ji-Cong; Sun, Wen-Wu; Liu, Ji-Kai; et al, Asian Journal of Organic Chemistry, 2021, 10(6), 1424-1427

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Thionyl chloride ;  cooled; 4 h, rt
1.2 Reagents: Sodium bicarbonate ;  overnight, rt
Riferimento
Preparation of thiazole derivatives as ERR-α inverse agonists
, World Intellectual Property Organization, , ,

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Boron trifluoride etherate ,  Water Solvents: Chloroform
Riferimento
Discovery of DA-1229: A potent, long acting dipeptidyl peptidase-4 inhibitor for the treatment of type 2 diabetes
Kim, Heung Jae; Kwak, Woo Young; Min, Jong Pil; Lee, Jae Young; Yoon, Tae Hyun; et al, Bioorganic & Medicinal Chemistry Letters, 2011, 21(12), 3809-3812

Metodo di produzione 10

Condizioni di reazione
1.1 Catalysts: Tetrabutylammonium bromide ;  25 min, rt
Riferimento
A mild and efficient chemoselective N-benzyloxycarbonylation of amines using TBAB as a catalyst under solvent-free conditions
Babu, Kothamasu Suresh; Rao, Vidadala Rama Subba; Rao, Ravu Ranga; Babu, Sakhamuri Sivaram; Rao, Janaswami Madhusudana, Canadian Journal of Chemistry, 2009, 87(2), 393-396

Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: Acetyl chloride Solvents: Methanol ;  12 h, 0 °C
1.2 Reagents: Triethylamine Solvents: Methanol ;  12 h, 0 °C
Riferimento
Preparation of dipeptide and tripeptide epoxy ketone protease inhibitors
, World Intellectual Property Organization, , ,

Metodo di produzione 12

Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Water ;  2 h
Riferimento
Enantioselective synthesis of protected D-serine from tetrahydrooxazin-4-one via a hetero Diels-Alder reaction
Panunzio, Mauro; Bandini, Elisa; Campana, Eileen; Vicennati, Paola, Tetrahedron: Asymmetry, 2002, 13(19), 2113-2115

Metodo di produzione 13

Condizioni di reazione
1.1 Catalysts: Acetyl chloride Solvents: Methanol ;  15 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
Riferimento
Mild and chemoselective deacetylation method using a catalytic amount of acetyl chloride in methanol
Yeom, Chang-Eun; Lee, So Young; Kim, Young Jong; Kim, B. Moon, Synlett, 2005, (10), 1527-1530

Metodo di produzione 14

Condizioni di reazione
1.1 Reagents: Thionyl chloride Solvents: Methanol
1.2 Reagents: Sodium bicarbonate Solvents: Water
Riferimento
First Stereocontrolled Synthesis of (S)-Cleonin and Related Cyclopropyl-Substituted Amino Acids
Esposito, Annamaria; Piras, Pier Paolo; Ramazzotti, Daniela; Taddei, Maurizio, Organic Letters, 2001, 3(21), 3273-3275

Metodo di produzione 15

Condizioni di reazione
Riferimento
Synthesis of tritiated threonine with a high specific activity
Delacotte, Jean Michel; Galons, Herve; Schott, Dominique; Morgat, Jean Louis, Journal of Labelled Compounds and Radiopharmaceuticals, 1991, 29(10), 1141-6

Metodo di produzione 16

Condizioni di reazione
1.1 Reagents: Sodium bicarbonate Solvents: Ethyl acetate ,  Water ;  45 min, 0 °C
Riferimento
A modified fluoro-Pummerer reaction with DAST and NIS for synthesis of β-amino-α-fluoro-sulfides from corresponding β-amino-sulfides
Chen, Hongju; Hu, Zhanxing; Zhang, Jianxin; Liang, Guangyi; Xu, Bixue, Tetrahedron, 2015, 71(14), 2089-2094

Metodo di produzione 17

Condizioni di reazione
Riferimento
Synthesis and biological evaluation of fluorescent analogs of polymyxin B
Suda, Hiroyuki; Nozaki, Jin; Yoshihara, Toshitada; Komagoe, Keiko; Oku, Hiroyuki; et al, Peptide Science, 2012, 48, 97-100

Metodo di produzione 18

Condizioni di reazione
Riferimento
The synthesis of substituted (4S)-4-(hydroxymethyl)imidazolidin-2-ones as novel protein kinase C modulators
Zhao, Lianyun; Qiao, Lixin; Rong, Suo-Bao; Kozikowski, Alan P., Tetrahedron Letters, 2000, 41(45), 8711-8715

Metodo di produzione 19

Condizioni di reazione
1.1 Reagents: Sodium bicarbonate Solvents: Ethyl acetate ,  Water ;  0 °C; 3 h, rt
Riferimento
Different Routes to Ampholytic Polydehydroalanine: Orthogonal versus Simultaneous Deprotection
Kruse, Jan-Hendrik; Biehl, Philip; Schacher, Felix Helmut, Macromolecular Rapid Communications, 2019, 40(10),

Metodo di produzione 20

Condizioni di reazione
1.1 Reagents: Acetyl chloride Solvents: Methanol ;  5 min, 0 °C
1.2 2 h, 0 °C → reflux
Riferimento
Substituted diaminopropanol derivatives as glucosylceramide synthase inhibitors for the treatment of diseases and their preparation
, World Intellectual Property Organization, , ,

(R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate Raw materials

(R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate Preparation Products

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:93204-36-5)(R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate
A859849
Purezza:99%/99%
Quantità:100g/500g
Prezzo ($):166.0/594.0